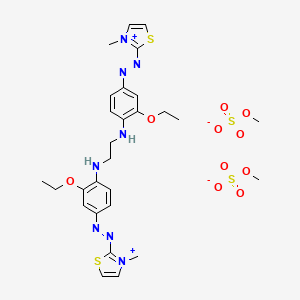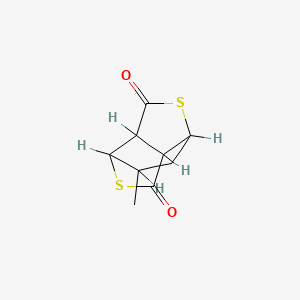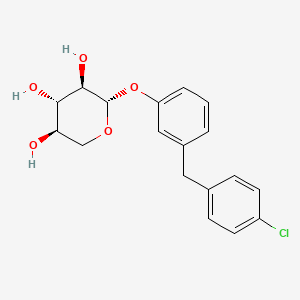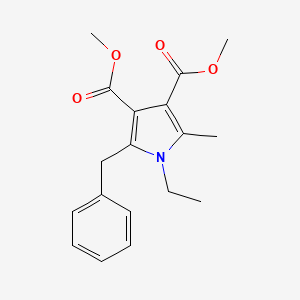
2-Anilino-N,N-dimethylpropionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anilino-N,N-dimethylpropionamide is an organic compound with the molecular formula C11H16N2O It is characterized by the presence of an aniline group attached to a propionamide backbone, where the nitrogen atom of the propionamide is dimethylated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-N,N-dimethylpropionamide typically involves the reaction of aniline with N,N-dimethylpropionamide under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the N,N-dimethylpropionamide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings.
化学反応の分析
Types of Reactions
2-Anilino-N,N-dimethylpropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aniline group.
科学的研究の応用
2-Anilino-N,N-dimethylpropionamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-Anilino-N,N-dimethylpropionamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The aniline group can interact with aromatic residues in the enzyme, while the amide group forms hydrogen bonds with amino acid residues, stabilizing the inhibitor-enzyme complex.
類似化合物との比較
Similar Compounds
N,N-Dimethylpropionamide: Lacks the aniline group, making it less versatile in terms of chemical reactivity.
2-Anilinoacetamide: Similar structure but with a shorter carbon chain, which may affect its binding affinity and reactivity.
2-Anilinobutyramide: Longer carbon chain, which can influence its solubility and interaction with biological targets.
Uniqueness
2-Anilino-N,N-dimethylpropionamide is unique due to the presence of both the aniline and dimethylpropionamide groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications in different fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
91429-96-8 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
2-anilino-N,N-dimethylpropanamide |
InChI |
InChI=1S/C11H16N2O/c1-9(11(14)13(2)3)12-10-7-5-4-6-8-10/h4-9,12H,1-3H3 |
InChIキー |
VFZPIFLLROZMDL-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N(C)C)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


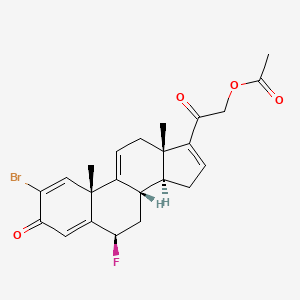
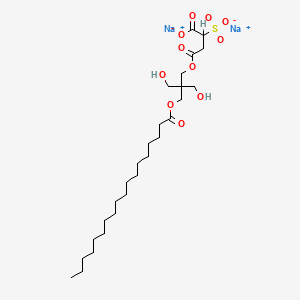

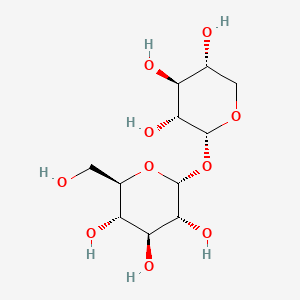
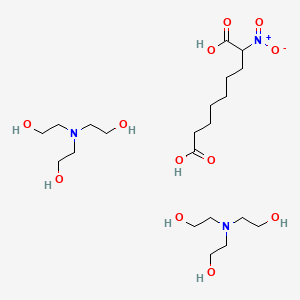
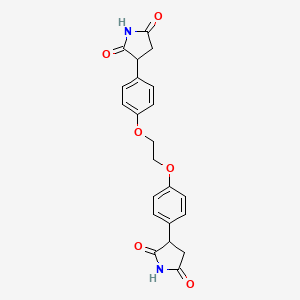


![Ethyl 4-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]azo]-3-nitrobenzoate](/img/structure/B12697878.png)
